

Application Notes and Protocols for L-Allose Synthesis Using Immobilized Enzyme Technology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Allose*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of **L-Allose**, a rare sugar with significant potential in the food and pharmaceutical industries, using immobilized enzyme technology. This technology offers a promising avenue for efficient and sustainable **L-Allose** production by enhancing enzyme stability and reusability.

Introduction to L-Allose and Enzymatic Synthesis

L-Allose is a rare monosaccharide and a C-3 epimer of D-glucose. It exhibits approximately 80% of the sweetness of sucrose but with significantly fewer calories, making it an attractive sugar substitute.^[1] Beyond its potential as a low-calorie sweetener, **L-Allose** has demonstrated various physiological functions, including potent anti-cancer and anti-tumor effects, highlighting its promise in clinical applications.^[1]

Traditional chemical synthesis of **L-Allose** is often complex, produces undesirable by-products, and can be environmentally unfriendly.^{[2][3]} Enzymatic synthesis provides a highly specific and efficient alternative. The core of this technology lies in the use of isomerases and epimerases that can convert more abundant sugars into **L-Allose**. To improve the economic viability and operational stability of this process, the enzymes are often immobilized on solid supports.

Key Enzymes in L-Allose Synthesis

Several enzymes have been identified and utilized for the production of **L-Allose**, primarily through the isomerization or epimerization of other sugars.

- **L-Rhamnose Isomerase (L-RI):** This enzyme is a key player in **L-Allose** synthesis, catalyzing the isomerization of D-psicose (D-allulose) to D-allose.[4] It can also be involved in the conversion of other sugars.
- **D-Psicose 3-Epimerase (DPEase):** This enzyme is crucial for converting D-fructose into D-psicose, which can then be converted to D-allose by L-rhamnose isomerase.
- **L-Ribose Isomerase (L-RI):** This enzyme can convert L-psicose to **L-allose**.
- **Commercial Glucose Isomerase (GI):** Commercially available immobilized glucose isomerase has also been successfully used for the continuous production of D-allose from D-allulose.

Immobilization Techniques

Enzyme immobilization involves confining the enzyme to a solid support, which can improve its stability, allow for continuous operation, and simplify product purification. Common methods include:

- **Adsorption:** Based on weak interactions between the enzyme and the support.
- **Covalent Bonding:** Forms strong, stable linkages between the enzyme and the support.
- **Entrapment:** Physically enclosing the enzyme within a porous matrix like alginate gel.
- **Cross-linking:** Creating chemical bonds between enzyme molecules, often with a reagent like glutaraldehyde.

Data Presentation: Performance of Immobilized Enzymes in L-Allose Synthesis

The following tables summarize quantitative data from various studies on **L-Allose** synthesis using immobilized enzymes, providing a clear comparison of different systems.

Table 1: One-Pot Synthesis of D-Allose from D-Fructose

| Enzymes | Immobilization Support | Substrate | Product Concentration | Conversion Ratio (D-Fructose: D-Psicose: D-Allose) | Reaction Time | Reference |
|---|--------------------------------------|------------|-----------------------|--|---------------|-----------|
| L-Rhamnose Isomerase (from B. subtilis) and D-Psicose 3-Epimerase (from Ruminococcus sp.) | Anion exchange resin and amino resin | D-Fructose | Not specified | 6.6:2.4:1.0 | 5 hours | |

Table 2: Synthesis of D-Allose from D-Psicose (D-Allulose)

| Enzyme | Immobilization Method | Substrate Concentration | Product Concentration | Conversion Yield | Productivity | Optimal pH | Optimal Temperature | Reference |
|---|----------------------------------|-------------------------|-----------------------|------------------|------------------------|---------------|---------------------|-----------|
| Recombinant L-Rhamnose Isomerase | Cross-linked with glutaraldehyde | 100 g D-psicose | 25 g D-allose | 25% | Not specified | Not specified | Not specified | |
| Commercial Glucose Isomerase (Sweetzyme IT) | Packed bed reactor | 500 g/L D-allulose | 150 g/L D-allose | 30% | 36 g/L/h | 8.0 | 60°C | |
| L-Rhamnose Isomerase (from P. stutzeri) | Immobilized | 16.6 kg D-allulose | 5.02 kg D-allose | 30% | ~24 g/L/h (calculated) | Not specified | Not specified | |

Table 3: Synthesis of **L-Allose** from L-Psicose

| Enzyme | Immobilization Support | Substrate Concentration | Product Yield | Reusability | Reaction Temperature | Reference |
|--|------------------------|-------------------------|----------------|--------------------|----------------------|-----------|
| L-Ribose Isomerase (from Cellulomonas parahominis) | DIAION HPA25L resin | 10% L-psicose | 35.0% L-allose | Stable over 7 uses | 40°C | |

Experimental Protocols

Protocol 1: One-Pot Synthesis of D-Allose from D-Fructose

This protocol is based on the work of Li et al. (2020).

1. Enzyme Preparation and Immobilization:

- Clone and express L-rhamnose isomerase (L-Rhl) from *Bacillus subtilis* and D-psicose 3-epimerase (DPE) from *Ruminococcus* sp. in *E. coli*.
- Extract the crude enzymes from the recombinant *E. coli*.
- Immobilize the extracted L-Rhl on an amino resin.
- Immobilize the extracted DPE on an anion exchange resin.

2. Enzymatic Reaction:

- Prepare a reaction mixture containing D-fructose as the substrate.
- Add the immobilized L-Rhl and DPE to the reaction mixture.
- Incubate the reaction at an optimized temperature and pH (specific conditions should be determined empirically, but a starting point could be around 50-60°C and pH 7.0-8.0).
- Monitor the reaction progress by taking samples at regular intervals and analyzing the sugar composition using High-Performance Liquid Chromatography (HPLC).
- The reaction is expected to reach equilibrium in approximately 5 hours, with a mass ratio of D-fructose to D-psicose to D-allose of approximately 6.6:2.4:1.0.

3. Product Separation:

- Separate the immobilized enzymes from the reaction mixture by filtration or centrifugation for reuse.
- Purify D-allose from the reaction mixture using chromatographic techniques.

Protocol 2: Continuous Production of D-Allose from D-Allulose using Commercial Immobilized Glucose Isomerase

This protocol is based on the findings of Choi et al. (2021).

1. Reactor Setup:

- Pack a column (e.g., a packed bed reactor) with a commercial immobilized glucose isomerase (e.g., Sweetzyme IT).
- Equilibrate the column with a suitable buffer (e.g., 50 mM EPPS buffer, pH 8.0).

2. Continuous Reaction:

- Prepare a substrate solution of 500 g/L D-allulose in 50 mM EPPS buffer (pH 8.0).
- Continuously feed the substrate solution into the packed bed reactor at a controlled dilution rate of 0.24/h.
- Maintain the reactor temperature at 60°C.
- Collect the effluent from the reactor, which contains the product D-allose.

3. Analysis and Purification:

- Monitor the concentration of D-allose and D-allulose in the effluent using HPLC.
- Under these conditions, an average D-allose concentration of 150 g/L can be expected over a 20-day period, with a productivity of 36 g/L/h and a conversion yield of 30%.
- Purify D-allose from the effluent using appropriate downstream processing techniques.

Protocol 3: Immobilization of L-Ribose Isomerase for L-Allose Synthesis

This protocol is adapted from the work on L-ribose isomerase for rare sugar synthesis.

1. Enzyme Preparation:

- Clone and express the L-ribose isomerase gene from *Cellulomonas parahominis* MB426 in a suitable host like *E. coli*.
- Partially purify the recombinant L-ribose isomerase.

2. Immobilization:

- Immobilize the partially purified L-ribose isomerase on DIAION HPA25L resin. The specific binding conditions (e.g., pH, buffer, enzyme concentration) should be optimized.

3. Batch Reaction for **L-Allose** Production:

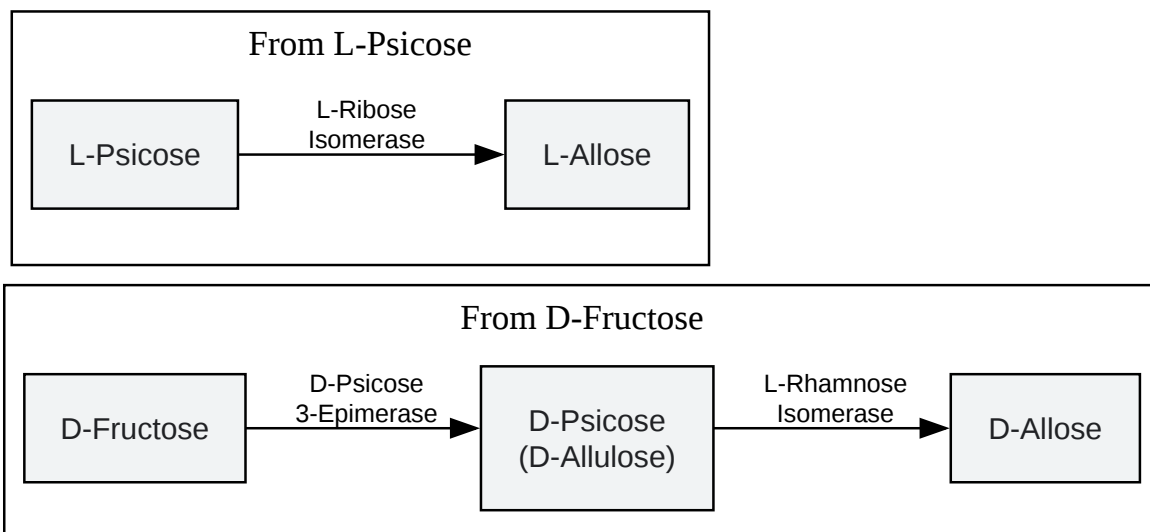
- Prepare a reaction mixture containing 10% (w/v) L-psicose in a suitable buffer.
- Add the immobilized L-ribose isomerase to the reaction mixture.
- Incubate the reaction at 40°C until equilibrium is reached.
- At equilibrium, a yield of approximately 35.0% **L-allose** can be expected.

4. Enzyme Reuse and Product Recovery:

- Separate the immobilized enzyme by filtration for subsequent reuse. The immobilized enzyme has been shown to be stable for at least 7 cycles.
- Recover and purify **L-allose** from the reaction mixture.

Visualizations

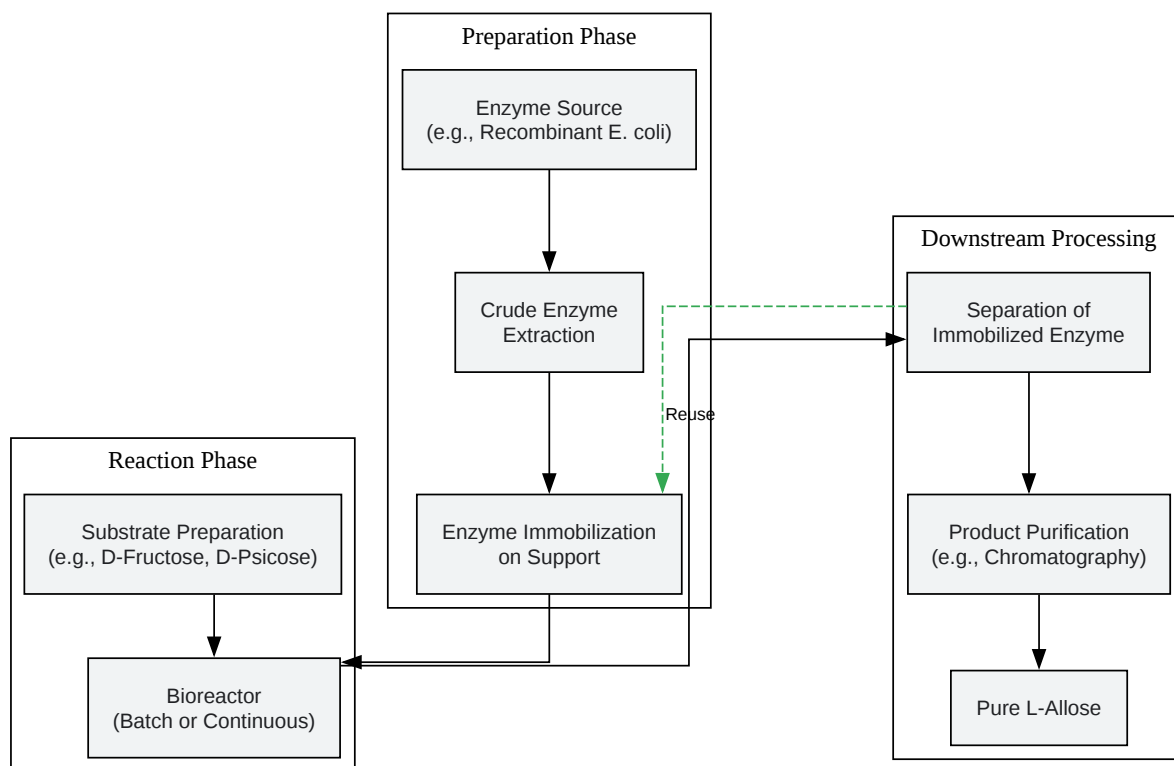
Biochemical Pathway for L-Allose Synthesis



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Caption: Biochemical pathways for the enzymatic synthesis of D- Allose and **L- Allose**.

Experimental Workflow for **L- Allose** Production using Immobilized Enzymes



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Caption: General experimental workflow for **L-Allose** synthesis using immobilized enzymes.

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- To cite this document: BenchChem. [Application Notes and Protocols for L-Allose Synthesis Using Immobilized Enzyme Technology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117824#immobilized-enzyme-technology-for-l-allose-synthesis]

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